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Compound of Interest

Compound Name: 3-Chlorobenzophenone

Cat. No.: B110928 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3-Chlorobenzophenone, a compound of interest in synthetic chemistry and drug

development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these

spectra.

Data Presentation
The following tables summarize the key spectroscopic data for 3-Chlorobenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

While a detailed spectrum with assigned coupling constants for 3-Chlorobenzophenone was

not readily available in the searched literature, the expected chemical shifts are in the aromatic

region, typically between 7.2 and 8.0 ppm. The protons on the unsubstituted phenyl ring would

likely appear as a complex multiplet, while the protons on the chlorophenyl ring would show

distinct splitting patterns influenced by the chlorine substituent.

¹³C NMR (Carbon NMR) Data
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The ¹³C NMR spectrum of 3-Chlorobenzophenone displays distinct signals for each carbon

atom in a unique electronic environment. The carbonyl carbon is significantly deshielded,

appearing at a high chemical shift.

Carbon Atom Chemical Shift (δ) in ppm

Carbonyl (C=O) ~195

Quaternary Carbons Multiple signals in the 130-140 ppm range

Aromatic CH Multiple signals in the 128-135 ppm range

Note: Precise peak assignments require further 2D NMR experiments.

Infrared (IR) Spectroscopy
The IR spectrum of 3-Chlorobenzophenone is characterized by strong absorptions

corresponding to the carbonyl group and aromatic C-H and C=C bonds.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3060 C-H stretch Aromatic

~1660 C=O stretch Ketone

~1590, 1475, 1445 C=C stretch Aromatic Ring

~700-800 C-H out-of-plane bend
Aromatic (substitution pattern

dependent)

~1100 C-Cl stretch Aryl Halide

Mass Spectrometry (MS)
The electron ionization mass spectrum of 3-Chlorobenzophenone shows a prominent

molecular ion peak and characteristic fragmentation patterns.
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m/z Relative Intensity (%) Assignment

216/218 High
[M]⁺ (Molecular ion with ³⁵Cl

and ³⁷Cl isotopes)

181 Moderate [M-Cl]⁺

105 High [C₆H₅CO]⁺ (Benzoyl cation)

77 High [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of a solid sample like

3-Chlorobenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.

Materials and Equipment:

3-Chlorobenzophenone sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated solvent (e.g., CDCl₃)

NMR tube and cap

Pipette and filter

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Accurately weigh the 3-Chlorobenzophenone sample.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry vial.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b110928?utm_src=pdf-body
https://www.benchchem.com/product/b110928?utm_src=pdf-body
https://www.benchchem.com/product/b110928?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

Data Acquisition:

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans and a longer relaxation delay may be necessary due to the lower natural

abundance and longer relaxation times of the ¹³C nucleus.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 3-Chlorobenzophenone.
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Materials and Equipment:

3-Chlorobenzophenone sample (1-2 mg)

Potassium bromide (KBr), spectroscopy grade

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

Thoroughly dry the KBr powder in an oven to remove any moisture.

Place a small amount of KBr (approximately 100-200 mg) in an agate mortar.

Add 1-2 mg of the 3-Chlorobenzophenone sample.

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

Transfer the powder to the pellet press die.

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record a background spectrum of a blank KBr pellet or of the empty sample compartment.

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

Data Processing:
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The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the significant absorption peaks.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-
Chlorobenzophenone.

Materials and Equipment:

3-Chlorobenzophenone sample

Volatile organic solvent (e.g., methanol or dichloromethane)

Mass spectrometer with an electron ionization (EI) source

Procedure:

Sample Introduction:

Dissolve a small amount of the 3-Chlorobenzophenone sample in a suitable volatile

solvent.

Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion

probe can be used, where the sample is placed in a capillary tube at the end of the probe,

which is then inserted into the ion source and heated to vaporize the sample.

Ionization:

In the ion source, the vaporized sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis:

The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or

time-of-flight analyzer).
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The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Processing:

The separated ions are detected, and their abundance is recorded.

The instrument's software generates a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Identify the molecular ion peak and the major fragment ions.

Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Spectroscopic Analysis Workflow for a Chemical Compound

Sample Preparation

Spectroscopic Techniques

Data Acquisition & Processing

Structural Elucidation

Chemical Compound
(e.g., 3-Chlorobenzophenone)

Dissolution in
Deuterated Solvent

Preparation of
KBr Pellet

Dilution in
Volatile Solvent

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Chemical Shifts,
Coupling Constants,

Integration

Absorption Frequencies
(Wavenumbers)

Mass-to-Charge Ratios (m/z),
Relative Intensities

Determination of
Molecular Structure

Click to download full resolution via product page

Caption: Workflow of spectroscopic analysis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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